molecular formula C12H16O3S B8765120 Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl- CAS No. 136847-16-0

Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl-

Cat. No. B8765120
CAS RN: 136847-16-0
M. Wt: 240.32 g/mol
InChI Key: YEQXAKXVYYOSRB-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl- is a useful research compound. Its molecular formula is C12H16O3S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

136847-16-0

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-2-methylpropanoic acid

InChI

InChI=1S/C12H16O3S/c1-12(2,11(13)14)16-8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14)

InChI Key

YEQXAKXVYYOSRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)SCC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve 2-(carboethoxy)-2-(4-methoxybenzylthio)propane (1.05 g, 3.91 mmol) in a mixture of 95% ethanol (18 mL), water (9 mL) and tetrahydrofuran (10 mL). Add potassium hydroxide (1.4 g, 25 mmol) and stir at room temperature for 2 hours then at 55° C. for 1 hour. Evaporate the solvent in vacuo and partition between water (50 mL) and ether (50 mL). Acidify to pH 1 with concentrated hydrochloric acid and extract into methylene chloride (50 mL). Dry (Na2SO4) and evaporate the solvent in vacuo to give 2-(carboxy)-2-(4-methoxybenzylthio)propane as a tan solid (763 mg).
Name
2-(carboethoxy)-2-(4-methoxybenzylthio)propane
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium methoxide (81 g, 1.5 mol) was added to 50 ml methanol and 375 ml freshly distilled tetrahydrofuran. The slurry was stirred in an ice bath and 4-methoxybenzylmercaptan (80 g, 0.52 mol) was added slowly. The cloudy orange solution was stirred at room temperature for 1.25 hours, 2-bromo-2-methylproprionic acid (83.5 g, 0.5 mol) was dissolved in 200 ml tetrahydrofuran and added to the mixture. The thick slurry was stirred at reflux for 70 h, then cooled to room temperature. Iodine crystals were added until a red colour persisted. The mixture was dissolved in 2000 ml 0.5M sodium hydroxide solution, and washed with 2×1000 ml ether. The aqueous layer was acidified and extracted with 2×1000 ml ether. The ether layer was washed with 2×1000 ml saturated sodium chloride solution, dried over sodium sulphate, and filtered. The solvent was removed by rotary evaporation to yield an orange solid. This was recrystallised from ethyl acetate to give 70.3 g of the desired product (59% yield) as white crystals. 1H NMR (60 MHz, CDCl3): 1.57 (s, 6H), 3.73 (s, 3H), 3.83 (s, 2H), 6.5-7.5 (m, 4H), 10.90 (brs, 1H) ppm. TLC (50% ether/hexane) Rf 0.30.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
83.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2000 mL
Type
solvent
Reaction Step Five
Yield
59%

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